DMAA

Overview

Description

Preparation Methods

The synthesis of 4-Methylamphetamine typically involves the reaction of phenylacetone with methylamine, followed by reduction of the resulting N-methylimine . This can be achieved through a multistep or one-pot reaction. Common reducing agents include mercury aluminum amalgam, sodium amalgam, or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Methylamphetamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the conversion of imines to amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methylamphetamine has been studied for its effects on monoamine transporters, including serotonin, norepinephrine, and dopamine transporters . It has been used in research to understand the mechanisms of action of stimulant drugs and their potential for abuse . Additionally, it has been investigated for its potential therapeutic applications, although its development was halted due to side effects .

Mechanism of Action

4-Methylamphetamine acts as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It increases the release of these neurotransmitters by interacting with their respective transporters. The compound’s effects are primarily mediated through the activation of serotonin 2C receptors, which inhibit dopamine release . This mechanism is thought to contribute to its anorectic and stimulant properties.

Comparison with Similar Compounds

4-Methylamphetamine is structurally similar to other amphetamines, such as 3-methylamphetamine, 4-fluoroamphetamine, and 3-fluoroamphetamine . it is unique in its higher potency for releasing serotonin relative to dopamine . This distinct pharmacological profile makes it less reinforcing compared to other amphetamines, which may explain its lower rate of self-administration in animal studies .

Similar compounds include:

- 3-Methylamphetamine

- 4-Fluoroamphetamine

- 3-Fluoroamphetamine

- 4-Methyl-N-methylamphetamine

- 4-Methyl-N-methylcathinone

- 4-Methylphenmetrazine

- 3-Methoxy-4-methylamphetamine

- 3,4-Dimethylamphetamine

- 4-Ethylamphetamine

Biological Activity

Dimethylamylamine (DMAA), also known as 1,3-dimethylamylamine, is an aliphatic amine that has gained attention for its stimulant properties and use in dietary supplements, particularly in pre-workout formulations. This article explores the biological activity of this compound, focusing on its pharmacokinetics, physiological effects, potential therapeutic applications, and associated risks.

Overview of this compound

Originally developed as a nasal decongestant in the 1940s, this compound has been marketed in various dietary supplements for its purported benefits in enhancing athletic performance and weight loss. Its mechanism of action is primarily related to its stimulant effects on the central nervous system (CNS) and cardiovascular system.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound reaches peak plasma concentrations between 3 to 5 hours. Studies indicate that the mean maximum plasma concentration is approximately 70-76.5 ng/mL with a half-life ranging from 8 to 8.4 hours .

- Distribution : The volume of distribution has been reported at around 236 ± 38 L, indicating extensive distribution throughout body tissues .

- Metabolism : this compound is known to inhibit cytochrome P450 enzymes (CYP2D6), which may affect the metabolism of other drugs .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 70-76.5 ng/mL |

| Time to Peak Concentration | 3-5 hours |

| Half-Life | 8-8.4 hours |

| Volume of Distribution | 236 ± 38 L |

Physiological Effects

This compound exhibits a range of physiological effects that contribute to its stimulant properties:

- CNS Stimulation : this compound has been shown to produce locomotor stimulation in animal models, akin to the effects of cocaine and methamphetamine. In studies with mice, it induced dose-dependent locomotor depression initially but later resulted in increased activity after a delay .

- Cardiovascular Effects : As a pressor amine, this compound can cause vasoconstriction and elevate blood pressure. A study involving healthy volunteers noted no significant changes in heart rate or blood pressure following a single oral dose; however, caution is warranted due to potential variability in individual responses .

- Bronchodilation : Some studies suggest that this compound may have bronchodilatory effects, which could be beneficial for individuals with respiratory issues .

Case Studies and Research Findings

Several case studies highlight both the therapeutic potential and risks associated with this compound:

- Performance Enhancement : A study indicated that this compound could enhance physical performance by increasing energy levels during exercise. However, this effect may be accompanied by adverse reactions such as increased heart rate and blood pressure .

- Adverse Events : Reports have linked this compound to serious health risks, including cardiovascular events and liver damage. The FDA has issued warnings regarding its use in dietary supplements due to these concerns .

Risk Assessment

Despite its popularity in sports nutrition, the safety profile of this compound remains controversial:

- Side Effects : Common adverse effects include headaches, nausea, and elevated blood pressure. Serious complications such as heart attacks have been reported in users .

- Regulatory Status : Due to safety concerns, organizations like the World Anti-Doping Agency (WADA) have banned this compound from competitive sports .

Properties

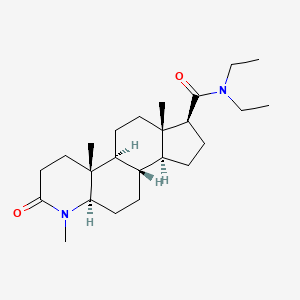

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWBLLYJQXKPIP-ZOGIJGBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-86-0 | |

| Record name | 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73671-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.